1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone
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Description
1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.233. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, structure, and various biological assays.
Chemical Structure and Properties
The compound features a bicyclic structure that includes both an azabicyclo framework and a pyrazole moiety, which are known to enhance biological activity through diverse mechanisms. The molecular formula is C10H12N2O2, with a molecular weight of approximately 196.22 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂N₂O₂ |
Molecular Weight | 196.22 g/mol |
LogP | 2.5 |
Polar Surface Area | 59 Ų |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound generally involves the reaction of appropriate precursors under controlled conditions to ensure the formation of the desired product with high purity and yield. The reaction conditions typically include the use of solvents such as dichloromethane and the application of catalysts or reagents like sodium acetate.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole and azabicyclo structures. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Antifungal Activity
The compound has also been evaluated for antifungal properties against strains such as Candida albicans and Cryptococcus neoformans. In vitro tests demonstrated that it exhibits potent antifungal activity, comparable to established antifungal agents like fluconazole, suggesting its potential as a therapeutic agent in treating fungal infections .
Antitumor Activity
In addition to antimicrobial effects, compounds with similar structures have been investigated for their antitumor properties. Research indicates that these compounds can induce apoptosis in cancer cell lines, potentially through mechanisms involving the inhibition of specific signaling pathways associated with cell survival .
Case Studies
A study conducted by Sreenivasa et al. synthesized several azomethine derivatives incorporating pyrazole rings and evaluated their biological activities across multiple assays. The findings indicated that certain derivatives exhibited remarkable cytotoxicity against cancer cells while maintaining low toxicity towards normal cells . This underscores the importance of structural modifications in enhancing biological efficacy.
Properties
IUPAC Name |
1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(6-12-3-1-2-11-12)13-5-9-4-8(13)7-15-9/h1-3,8-9H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQWVPAFNHYFDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)CN3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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